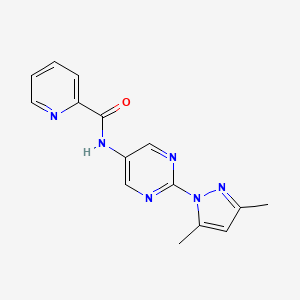

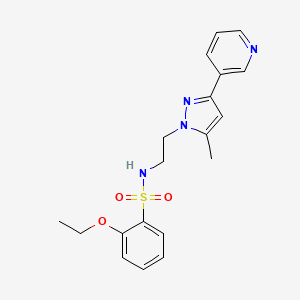

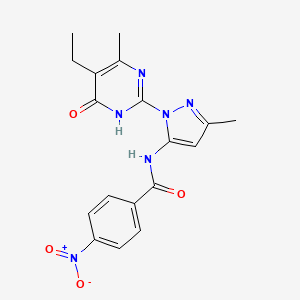

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide” is a compound that contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals . They exhibit various biological activities, high selectivities, and low toxicities, and have received attention for the development of new pesticides .

Synthesis Analysis

The synthesis of pyrazole-containing compounds often involves intermediate derivatization methods (IDMs) . For example, to enhance quinclorac potency, twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by IDMs . These compounds were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .Chemical Reactions Analysis

The chemical reactions of pyrazole-containing compounds can vary depending on the substituents and reaction conditions. For instance, treatment of certain compounds with secondary amines or morpholine results in nucleophilic replacement of the pyrazolyl substituent .科学的研究の応用

Plant Growth Stimulation

The synthesized derivatives based on N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide have shown a pronounced stimulating effect on plant growth . These compounds could potentially be used in agriculture to enhance crop yield and improve plant health.

Biological Activity

The compound’s derivatives belong to an intriguing non-fused biheterocyclic system with a wide spectrum of biological activity . Some of these activities include anti-inflammatory, antibacterial, antioxidant, and hypotensive effects. Researchers continue to explore its potential therapeutic applications .

Alkaline Phosphatase Inhibition

Certain derivatives of this compound were screened against human recombinant alkaline phosphatase enzymes, including tissue-nonspecific alkaline phosphatase (h-TNAP), human intestinal alkaline phosphatase (h-IAP), placental alkaline phosphatase (h-PLAP), and germ cell alkaline phosphatase (h-GCAP) . These investigations aimed to understand its potential role in enzyme inhibition and related diseases.

Antileishmanial and Antimalarial Activities

Hydrazine-coupled pyrazoles, including those derived from this compound, have demonstrated potent antileishmanial and antimalarial effects . These findings suggest possible applications in combating parasitic infections.

Diverse Pharmacological Effects

The pyrazole scaffold, to which this compound belongs, is associated with various pharmacological properties, such as antibacterial, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal effects . Researchers continue to explore its potential in drug development.

Molecular Docking Studies

Researchers have conducted molecular docking studies to understand the interactions of this compound with specific biological targets. These computational approaches provide insights into its binding affinity and potential mechanisms of action .

特性

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O/c1-10-7-11(2)21(20-10)15-17-8-12(9-18-15)19-14(22)13-5-3-4-6-16-13/h3-9H,1-2H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMVHXRMBMYXHFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C3=CC=CC=N3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

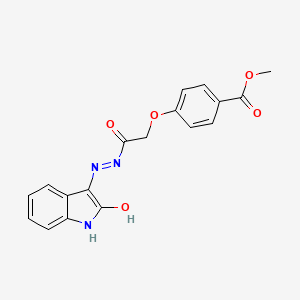

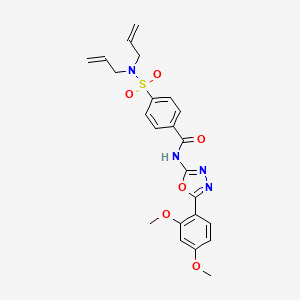

![N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-methyl-1-oxo-4H-isochromene-3-carboxamide](/img/structure/B2398333.png)

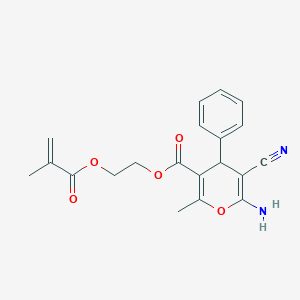

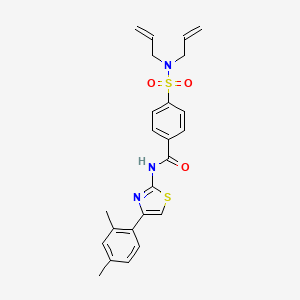

![6-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-5-methoxy-2-phenylpyridazin-3-one](/img/structure/B2398337.png)

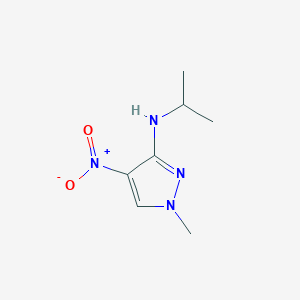

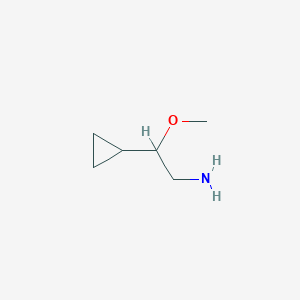

![2-methoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2398340.png)